Metenolone acetate

Descripción general

Descripción

Metenolone acetate, also known as this compound, is a synthetic androgen and anabolic steroid (AAS) medication. It is primarily used in the treatment of anemia due to bone marrow failure. The compound is known for its moderate anabolic effects and weak androgenic effects, making it a popular choice among bodybuilders and athletes for improving physique and performance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of methenolone 17-acetate involves several steps. One common method starts with acetic acid isotestosterone as the raw material. This compound undergoes a ketal oxidation reaction in the presence of ethylene glycol and calcium hypochlorite at temperatures between 60 and 65°C. Protonic acid serves as a catalyst in this reaction, resulting in the formation of a ketal oxide. The ketal oxide then reacts with a Grignard reagent to produce methenolone .

Industrial Production Methods: The industrial production of methenolone 17-acetate follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is obtained through separation and purification methods, ensuring high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Metenolone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Metenolone acetate is primarily utilized for its anabolic properties, particularly in the treatment of conditions like anemia and muscle wasting. It is known to promote muscle growth and improve bone density, making it beneficial for patients with conditions that lead to muscle atrophy or osteoporosis.

Treatment of Anemia

A notable application of this compound is in the management of anemia, particularly in patients with myelodysplastic syndromes (MDS). A case study reported that an older man with stage 4 chronic kidney disease complicated by MDS experienced an attenuated decline in bone mineral density during treatment with this compound. The anabolic effects of the drug were associated with improved bone turnover markers, suggesting a potential role in managing osteoporosis in this patient population .

Enhancing Bone Density

Research indicates that this compound can stimulate bone formation and increase bone mineral density at various sites, including the lumbar spine . This property makes it a candidate for further investigation as a treatment option for osteoporosis and related conditions.

Performance Enhancement in Sports

This compound is frequently misused in sports for its performance-enhancing effects. Athletes often prefer this compound due to its lower hepatic toxicity compared to other anabolic steroids, making it a popular choice among bodybuilders and athletes seeking to improve strength and physical performance .

Metabolic Studies

Recent studies have focused on the metabolic pathways of this compound, particularly its biotransformation and metabolites. Understanding these pathways is crucial for developing detection methods for doping control in sports.

Biotransformation Studies

Research has shown that this compound undergoes significant biotransformation in vivo and in vitro. For instance, a study involving racehorses identified several metabolites resulting from the administration of this compound, which could be targeted for doping control . The metabolic fate of this compound is essential for understanding its pharmacokinetics and potential abuse in competitive sports.

Microbial Transformation

Studies have also explored the microbial transformation of this compound using various fungi, resulting in the identification of new metabolites with potential therapeutic applications. These metabolites demonstrated anti-inflammatory properties by inhibiting tumor necrosis factor-alpha production, which may lead to the development of novel anti-inflammatory drugs .

Case Studies and Clinical Findings

Several case studies highlight the clinical implications of using this compound:

- One case involved a 32-year-old male bodybuilder who experienced acute myocardial infarction while using this compound over three years. This case emphasizes the potential cardiovascular risks associated with long-term anabolic steroid use .

- Another study documented the use of this compound alongside darbepoetin to treat anemia due to MDS, showcasing its role in improving patient outcomes related to bone health and anemia management .

Summary Table of Applications

Mecanismo De Acción

Metenolone acetate exerts its effects by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT). Upon binding to the AR, the compound promotes protein synthesis, increases red blood cell count, and enhances nitrogen retention. These actions contribute to muscle growth, improved physical performance, and overall anabolic effects .

Comparación Con Compuestos Similares

Methenolone enanthate: Another ester of methenolone, used for similar purposes but administered via injection.

Oxandrolone: An anabolic steroid with similar anabolic effects but different pharmacokinetics.

Stanozolol: Known for its strong anabolic effects and used in similar applications.

Uniqueness: Metenolone acetate is unique due to its moderate anabolic effects and weak androgenic effects, making it a preferred choice for those seeking performance enhancement with minimal side effects. Unlike many other anabolic steroids, it does not pose a risk of liver damage or estrogenic effects .

Propiedades

IUPAC Name |

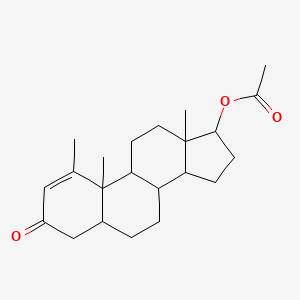

(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.